[2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate
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Overview
Description
[2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate is a complex organic compound that features both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate typically involves multi-step organic reactions. One possible route could involve the nitration of benzoic acid to introduce nitro groups at the 3 and 5 positions, followed by esterification with 2-(piperidine-1-carbothioyl)-phenol. The reaction conditions would likely require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Further nitrated or oxidized derivatives
Reduction: Amino derivatives
Substitution: Various substituted esters or acids
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups could also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Lacks the ester and piperidine groups, but shares the nitrobenzoic acid core.
2-(Piperidine-1-carbothioyl)-phenyl ester: Lacks the nitro groups, but shares the ester and piperidine functionalities.
Uniqueness
[2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate is unique due to the combination of nitro, ester, and piperidine functionalities, which can impart distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C19H17N3O6S |
---|---|
Molecular Weight |
415.4g/mol |
IUPAC Name |
[2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C19H17N3O6S/c23-19(13-10-14(21(24)25)12-15(11-13)22(26)27)28-17-7-3-2-6-16(17)18(29)20-8-4-1-5-9-20/h2-3,6-7,10-12H,1,4-5,8-9H2 |
InChI Key |
NSKAFWQIZLASTP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)C2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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